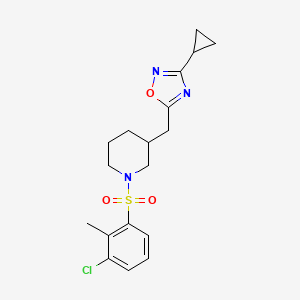

5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Descripción

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a methyl-linked piperidine moiety. The piperidine ring is further modified by a sulfonyl group attached to a 3-chloro-2-methylphenyl aromatic system.

Propiedades

IUPAC Name |

5-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-12-15(19)5-2-6-16(12)26(23,24)22-9-3-4-13(11-22)10-17-20-18(21-25-17)14-7-8-14/h2,5-6,13-14H,3-4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDRQMXMLXOKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies.

- Molecular Formula : C19H20ClN5O3S

- Molecular Weight : 433.9 g/mol

- CAS Number : 1706229-77-7

Antimicrobial Activity

Research has shown that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains . The oxadiazole moiety is often linked to enhanced antibacterial efficacy due to its ability to interact with bacterial cell membranes.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been investigated in several studies. For example, compounds similar to 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .

The proposed mechanism for the biological activity of oxadiazole derivatives includes:

- Inhibition of Enzymatic Activity : Many compounds inhibit enzymes like PARP1, which is crucial for DNA repair in cancer cells. The inhibition leads to increased apoptosis rates .

- Antibacterial Mechanism : The interaction with bacterial membranes disrupts their integrity and function, leading to cell death .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that certain compounds exhibited IC50 values comparable to established drugs like Olaparib. For instance, one derivative showed an IC50 value of 57.3 µM against human breast cancer cells . This indicates significant potential for further development as anticancer agents.

Case Study 2: Antimicrobial Screening

In another study focusing on the antibacterial properties of oxadiazole derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives had strong inhibitory effects against E. coli and S. aureus, suggesting their potential as therapeutic agents in treating bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN5O3S |

| Molecular Weight | 433.9 g/mol |

| CAS Number | 1706229-77-7 |

| Antimicrobial Activity | Moderate to Strong |

| Anticancer IC50 (Example) | 57.3 µM |

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| Oxadiazole Derivative A | Anticancer | 57.3 |

| Oxadiazole Derivative B | Antibacterial | 10 (against E. coli) |

| Oxadiazole Derivative C | Antibacterial | 5 (against S. aureus) |

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant anti-cancer properties. For instance:

- A study synthesized various oxadiazole derivatives and tested their efficacy against Glioblastoma cell lines. The results indicated that specific derivatives showed promising cytotoxic effects, leading to apoptosis in cancer cells through DNA damage mechanisms .

- Molecular docking studies suggested that these compounds interact effectively with target proteins, enhancing their potential as therapeutic agents .

Anti-Diabetic Properties

Oxadiazole derivatives have also been explored for their anti-diabetic effects:

- In vivo studies using genetically modified models (e.g., Drosophila melanogaster) indicated that certain derivatives significantly reduced glucose levels, showcasing their potential in managing diabetes .

- The compounds were evaluated for their ability to modulate metabolic pathways related to glucose homeostasis, further supporting their therapeutic applicability in diabetes management .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study focused on synthesizing new oxadiazole derivatives and evaluating their biological activities. The synthesized compounds underwent extensive characterization through techniques like NMR and mass spectrometry. Their biological assays revealed that several derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, alongside antifungal properties against Candida albicans .

Case Study 2: Molecular Docking Studies

Another research effort involved molecular docking simulations to predict the binding affinity of synthesized oxadiazole derivatives with specific proteins implicated in cancer and diabetes pathways. The findings indicated favorable interactions and provided insights into the structural modifications necessary for enhancing bioactivity .

Data Tables

| Compound | Activity | Tested Model | Outcome |

|---|---|---|---|

| Compound A | Anti-Cancer | LN229 Glioblastoma | Significant apoptosis observed |

| Compound B | Anti-Diabetic | Drosophila model | Reduced glucose levels significantly |

| Compound C | Antimicrobial | S. aureus | Good efficacy in disc diffusion method |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives, emphasizing key substituents and molecular properties:

Key Observations

Piperidine vs. Pyrrolidine Backbones :

- The target compound and GSK1292263 utilize a piperidine scaffold, offering conformational flexibility for target binding. In contrast, compound 1a employs a pyrrolidine ring, which may restrict rotational freedom but enhance rigidity for selective interactions .

Sulfonyl Group Variations :

- The target compound’s 3-chloro-2-methylphenylsulfonyl group contrasts with GSK1292263’s methylsulfonylphenyl substituent. Sulfonyl groups improve solubility and hydrogen-bonding capacity, but the chloro-methylphenyl moiety may enhance lipophilicity and membrane permeability compared to methylsulfonyl .

Oxadiazole Substituents :

- The cyclopropyl group in the target compound is less sterically demanding than GSK1292263’s isopropyl or 1a ’s pyridyl groups. Cyclopropyl’s electron-withdrawing nature may stabilize the oxadiazole ring against hydrolysis, improving metabolic stability .

Biological Implications: Compound 1a demonstrated explicit antiviral activity, suggesting that the target compound’s piperidine-sulfonyl-aryl system could similarly target viral enzymes .

Physicochemical and Pharmacokinetic Trends

- Molecular Weight : The target compound (432.94 g/mol) falls within the acceptable range for drug-like molecules, comparable to GSK1292263 (456.56 g/mol) but larger than simpler analogs like 1a (412.49 g/mol).

Q & A

(Basic) What are the established synthetic routes for this compound, and what critical reagents or conditions are required?

The synthesis typically involves multi-step reactions to construct the 1,2,4-oxadiazole core and sulfonylpiperidine moiety. A common approach includes:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of carboxylic acid derivatives with thiosemicarbazide, using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) .

- Step 2 : Introduction of the sulfonylpiperidine group via nucleophilic substitution. For example, reacting a pre-synthesized oxadiazole nucleophile (e.g., 5-substituted-1,3,4-oxadiazol-2-thiol) with an electrophilic intermediate like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine in DMF with LiH as a base .

- Purification : Recrystallization from DMSO/water or methanol/water mixtures is often employed .

(Basic) Which spectroscopic and analytical techniques are essential for structural characterization?

Key methods include:

- ¹H-NMR : To confirm substituent positions and integration ratios, particularly for the cyclopropyl and sulfonylpiperidine groups .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- LC-MS : Validates molecular weight and purity, especially for intermediates and final products .

- Elemental Analysis : Ensures stoichiometric accuracy .

(Advanced) How can researchers address low yields during the final coupling step of the oxadiazole and sulfonylpiperidine moieties?

Optimization strategies include:

- Solvent Screening : Replace DMF with polar aprotic solvents like acetonitrile or THF to enhance reactivity .

- Catalyst Use : Introduce catalytic LiOH or K₂CO₃ to improve nucleophilicity of the oxadiazole thiol .

- Temperature Control : Gradual heating (50–60°C) prevents side reactions like sulfonate hydrolysis .

- Real-Time Monitoring : Use TLC with toluene-acetone (9:1) to track reaction progress and adjust stoichiometry .

(Advanced) How should discrepancies between computational docking predictions and experimental bioactivity data be resolved?

- Re-evaluate Binding Assays : Ensure assay conditions (e.g., pH, temperature) match docking parameters. For example, molecular docking at pH 6.5 (mimicking physiological conditions) may improve correlation with in vitro results .

- ADME Analysis : Use tools like SwissADME to assess bioavailability or metabolic instability that might reduce observed activity .

- Synergistic Modifications : Adjust substituents (e.g., cyclopropyl vs. methyl groups) based on SAR studies. Evidence shows that electron-withdrawing groups on the oxadiazole enhance antibacterial efficacy .

(Advanced) What methodologies are recommended for improving solubility without compromising stability?

- Salt Formation : Convert the free base to a hydrochloride salt using HCl in methanol, as demonstrated for related piperidine derivatives .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonylpiperidine nitrogen, which can be cleaved in vivo .

- Co-Solvent Systems : Use DMSO-water gradients (e.g., 2:1 v/v) for in vitro assays to maintain solubility .

(Basic) What biological activities have been reported for this compound, and what assays are used for evaluation?

- Antibacterial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 8–32 µg/mL) .

- Enzyme Inhibition : Assessed via fluorescence-based assays for targets like dihydrofolate reductase (DHFR) .

(Advanced) How can structural analogs be designed to explore structure-activity relationships (SAR)?

- Heterocycle Variation : Replace 1,2,4-oxadiazole with 1,3,4-triazole to evaluate electron density effects on bioactivity .

- Substituent Screening : Introduce halogens (e.g., fluorine) at the 3-chloro-2-methylphenyl group to modulate lipophilicity and target binding .

- Piperidine Modifications : Compare 4-methylpiperidine with 3-cyclopropyl analogs to study steric effects .

(Advanced) What strategies mitigate instability of the sulfonylpiperidine group under acidic conditions?

- Protective Group Chemistry : Temporarily mask the sulfonyl group with tert-butyloxycarbonyl (Boc) during synthesis .

- pH-Controlled Storage : Store lyophilized samples at pH 7.4 (phosphate buffer) to prevent hydrolysis .

(Basic) What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for target binding affinity estimation .

- ADMET Prediction : Use pkCSM or ProTox-II to forecast toxicity, metabolism, and permeability .

(Advanced) How can researchers reconcile conflicting spectral data (e.g., NMR peak splitting anomalies)?

- Dynamic NMR Studies : Conduct variable-temperature ¹H-NMR to detect conformational exchange broadening .

- 2D Techniques : Employ HSQC or COSY to resolve overlapping signals, particularly in the piperidine region .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.